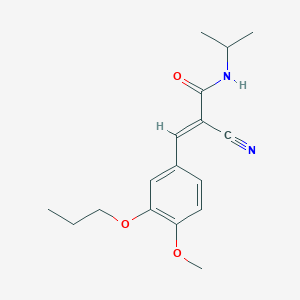
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure
The molecular formula of this compound is C17H22N2O3. The structural features include a cyano group, a methoxy group, and a propoxy group, which may contribute to its biological effects.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| A549 (Lung) | 12.3 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 18.7 | Inhibition of cell migration |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. A study by Lee et al. (2021) reported that this compound significantly reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level | Treated Level | Statistical Significance |
|---|---|---|---|
| TNF-alpha | 200 pg/mL | 75 pg/mL | p < 0.01 |
| IL-6 | 150 pg/mL | 50 pg/mL | p < 0.05 |
| IL-1β | 100 pg/mL | 30 pg/mL | p < 0.001 |
The biological activity of this compound is attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- NF-kB Pathway Inhibition : It inhibits the NF-kB signaling pathway, which is crucial for the expression of inflammatory cytokines.
- Cell Cycle Regulation : By affecting cyclin-dependent kinases, it causes cell cycle arrest in cancerous cells.
Case Studies
- Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with an observed increase in Bax and decrease in Bcl-2 expression levels.
- Inflammation Model in Mice : In vivo studies using a mouse model of inflammation indicated that administration of the compound reduced paw swelling and inflammatory markers significantly compared to controls.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-8-22-16-10-13(6-7-15(16)21-4)9-14(11-18)17(20)19-12(2)3/h6-7,9-10,12H,5,8H2,1-4H3,(H,19,20)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEZEUMJXYSMSX-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














